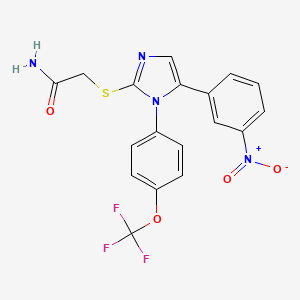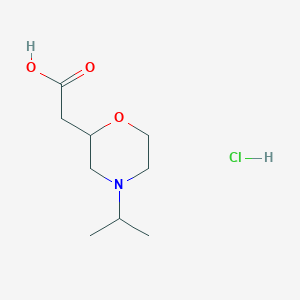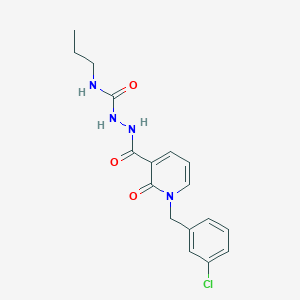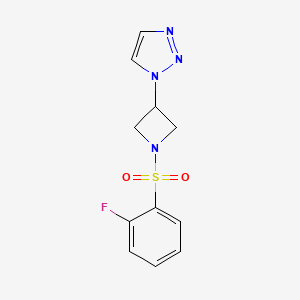
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-substituted triazole compounds has been explored in various studies. For instance, a series of N-mono- or N, N-disubstituted propylamines and propylamides with triazole and dichlorophenyl groups were synthesized and evaluated for their antifungal properties . Similarly, a novel set of triazole derivatives featuring a 4-chlorophenyl group was prepared, demonstrating the versatility of triazole chemistry in generating compounds with potential biological activities . These syntheses typically involve the reaction of amines with unsaturated carbonyl compounds or the treatment of amino-triazoles with aldehydes, followed by reduction processes .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex and is often studied using X-ray crystallography and computational methods such as density functional theory (DFT). For example, a novel quinolinone derivative with a chlorophenyl and piperidinyl group was structurally characterized, revealing intermolecular interactions and confirming the geometry through X-ray analysis . The use of DFT allows for the prediction of various molecular properties, including hyperpolarizability, electrostatic potential, and vibrational analysis, which are essential for understanding the behavior of these molecules .
Chemical Reactions Analysis
The chemical reactivity of triazole compounds can be inferred from their synthesis and the interactions observed in their molecular structures. The Michael addition is a common reaction in the synthesis of these compounds, where a secondary amine adds to an α, β-unsaturated carbonyl compound . The reactivity of different sites within the molecule can be explained by local reactivity descriptors, which help identify chemically reactive sites for further functionalization or interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their structure and the substituents present. For instance, the introduction of different groups such as allyl, propargyl, and cyclopropyl can affect the lipophilicity and bulkiness of the compounds, which in turn influences their antifungal activity . The compounds' antioxidant and antiradical activities are also screened, indicating their potential for therapeutic applications beyond fungicides . Powder diffraction data of various N-derivatives of chlorophenoxyacetamide provide insights into their crystalline properties, which are crucial for the development of these compounds as potential pesticides .
科学的研究の応用
Pharmacology of Related Arylcyclohexylamines
Arylcyclohexylamines, such as ketamine, have been investigated for their neuropharmacologic properties. These compounds act as central nervous system agents and have been explored for their anesthetic and psychoactive effects. Although not directly mentioning N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide, the research highlights the significance of arylcyclohexylamines in developing anesthetic agents and studying their pharmacological profiles (Chen, 1969).
Antibacterial Activity of Triazole Derivatives
Research on the cyclization reaction of N-(4-chlorophenyl)-β-alanine resulted in the formation of various derivatives, including tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. Some synthesized compounds exhibited weak antibacterial activity, suggesting potential applications in developing new antibacterial agents (Anusevičius et al., 2014).
Synthesis of Phosphorylated Aldehydes
The synthesis of 4-phosphorylated aldehydes incorporating piperidine and morpholine moieties has been achieved, yielding compounds with potential as polycentered electrophilic agents. These studies contribute to the field of organic synthesis, offering new routes for creating complex molecules with potential applications in medicinal chemistry (Vydzhak et al., 2002).
Synthesis and Characterization of Novel Compounds
Further research has focused on synthesizing and characterizing new derivatives with potential therapeutic applications, demonstrating the broad interest in exploring novel chemical entities based on similar structural frameworks. For instance, studies on the synthesis of ketamine derivatives and other compounds underscore the ongoing efforts to develop new pharmaceuticals and understand their pharmacological properties (Masaud et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-12-10-18(11-13-27)24-21(29)14-16-4-2-1-3-5-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEHFCMXLHYOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-((4-ethylbenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2522411.png)
![Ethyl 2-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522413.png)

![2-(benzylthio)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B2522415.png)
![5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one](/img/structure/B2522416.png)

![1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2522419.png)



![N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B2522426.png)
![N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide](/img/structure/B2522428.png)